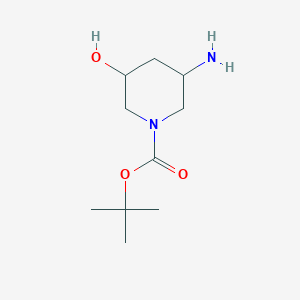

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Description

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring both amino (-NH₂) and hydroxyl (-OH) substituents at the 3- and 5-positions of the heterocyclic ring, respectively. The tert-butyl carbamate (Boc) group at the 1-position acts as a protective group for the amine, enhancing stability during synthetic processes. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for chiral molecules targeting neurological and metabolic disorders.

Properties

IUPAC Name |

tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVUMRPAZPCMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Protection: The carboxyl group is protected using tert-butyl esterification.

Functionalization: Introduction of the amino group at the 3-position and the hydroxyl group at the 5-position through various functionalization reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Amino Group Modifications

The primary amine undergoes nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C to form stable amides. Yields exceed 85% when using DMAP as a catalyst .

-

Reductive alkylation : Combines with aldehydes (e.g., formaldehyde) in methanol under NaBH₃CN reduction to produce secondary amines. Steric hindrance from the tert-butyl group limits reactivity toward bulky electrophiles.

Hydroxyl Group Transformations

The secondary hydroxyl group participates in:

-

Sulfonation : Methanesulfonyl chloride in DCM at 0°C converts the hydroxyl to a mesylate group, enabling subsequent nucleophilic substitution (e.g., with NaN₃ to form azides) .

-

Oxidation : Pyridinium chlorochromate (PCC) oxidizes the hydroxyl to a ketone, though over-oxidation is minimized by low-temperature conditions (0–5°C).

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

HCl/dioxane : Treatment with 4M HCl in dioxane at room temperature removes the Boc group, yielding the free amine hydrochloride salt with >90% efficiency.

Comparative Reactivity Insights

-

Steric effects : The tert-butyl group on the piperidine ring reduces reaction rates at the 3-position amino group compared to unsubstituted analogs.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance acylation yields by stabilizing transition states .

-

Temperature sensitivity : Mesylation requires strict temperature control (0–5°C) to prevent ester hydrolysis .

Stability and Handling Considerations

Scientific Research Applications

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a chemical compound with applications in scientific research, particularly in organic synthesis and medicinal chemistry. It exists in different stereoisomeric forms, such as tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride and tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate . The compound features a piperidine ring substituted with both an amino and a hydroxy group, rendering it significant in various biochemical contexts.

Scientific Research Applications

This compound and its derivatives are used in:

- Neuropharmacology This compound is investigated for potential effects on neurotransmitter systems, especially those involving glutamate and gamma-aminobutyric acid (GABA). The hydroxy and amino groups contribute to its interaction with biological receptors, making it a candidate for further pharmacological studies.

- Interaction Studies Interaction studies involving tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary research suggests that it may modulate neurotransmitter activity, influencing synaptic transmission. Further studies using radiolabeled compounds could elucidate its pharmacokinetics and pharmacodynamics in vivo.

- Biocatalytic reactions The procedures involve the use of the tert-butyl group in various biocatalytic reactions, leveraging its reactivity to facilitate specific biochemical transformations. The tert-butyl group has potential in enhancing the efficiency and selectivity of biocatalytic processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding . The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₂₀N₂O₃ (for the (3R,5R)-isomer) .

- Molecular Weight : 216.28 g/mol .

- Stereochemistry : Multiple stereoisomers exist, including (3R,5S), (3S,5R), (3R,5R), and (3S,5S) configurations, each with distinct physicochemical and biological profiles .

- Purity : Commercial samples typically exceed 95% purity, with enantiomerically pure forms available (e.g., >99% for (3R,5R)-isomer) .

Comparison with Similar Compounds

The structural and functional versatility of tert-butyl piperidine carboxylates allows for extensive modifications. Below is a detailed comparison with analogous compounds:

Stereoisomeric Variants

Variations in stereochemistry significantly influence reactivity and applications:

Key Findings :

- The (3R,5R)-isomer exhibits superior enantiomeric purity (>99%), making it preferable for asymmetric synthesis .

- Stereochemical differences alter solubility and crystallinity, impacting purification strategies .

Functional Group Modifications

Substituent variations at the 3- and 5-positions modulate electronic and steric properties:

Key Findings :

- The trifluoromethyl (-CF₃) group in the 1240585-46-9 derivative improves metabolic stability due to reduced oxidative metabolism .

- The diketone variant (942425-69-6) exhibits reactivity toward amines and alcohols, enabling diverse derivatization .

Research Implications

- Pharmaceutical Applications: Hydroxyl and amino groups enable hydrogen bonding with biological targets, while trifluoromethyl substitutions enhance blood-brain barrier penetration .

- Catalysis : Chiral piperidine derivatives serve as ligands in asymmetric catalysis, with stereochemistry dictating enantioselectivity .

Biological Activity

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate, also known as (3S,5R)-tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate, is a piperidine derivative characterized by its unique structural features, including a tert-butyl ester group, an amino group, and a hydroxyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C_{12}H_{23}N_{1}O_{3}

- Molecular Weight : Approximately 216.28 g/mol

- Stereochemistry : (3S,5R) configuration

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield derivatives with altered biological activities, making it a valuable compound in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity.

- Neurotransmitter Interactions : Preliminary studies suggest that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, although further research is needed to clarify these interactions.

Biological Activities

Research has indicated several potential biological activities for this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to tert-butyl 3-amino-5-hydroxypiperidine have shown enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

- The spirocyclic structure of some derivatives has been linked to improved binding affinity for cancer-related targets.

- Neuroprotective Effects :

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of piperidine derivatives found that a specific analog of tert-butyl 3-amino-5-hydroxypiperidine demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells. The compound was evaluated using various assays that measured cell viability and apoptosis induction, revealing a mechanism that involved mitochondrial pathways .

Case Study 2: Neuroprotective Potential

In another study focused on neuroprotection, researchers synthesized several piperidine derivatives and assessed their ability to inhibit acetylcholinesterase (AChE) activity. One derivative exhibited potent AChE inhibition alongside antioxidant properties, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Limited |

| Piperidine derivative A | High | Low | Moderate |

| Piperidine derivative B | Low | High | High |

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate, and what challenges arise during its preparation?

The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and regioselective modifications. For example:

- Step 1 : Formation of the piperidine backbone via cyclization or reductive amination, often requiring anhydrous conditions and catalysts like Pd/C or PtO₂ .

- Step 2 : Introduction of the tert-butyl carbamate group using Boc anhydride under basic conditions (e.g., DMAP or TEA) .

- Step 3 : Hydroxylation and amination at positions 5 and 3, respectively, which may involve oxidation-reduction sequences or nucleophilic substitution .

Q. Key Challenges :

- Competing side reactions due to the reactivity of the amino and hydroxyl groups.

- Purification difficulties caused by polar intermediates; reversed-phase HPLC or silica gel chromatography is recommended .

Q. How is this compound characterized to confirm structural integrity and purity?

A combination of analytical techniques is essential:

| Method | Purpose | Example Conditions | Reference |

|---|---|---|---|

| NMR | Confirm stereochemistry and functional groups | ¹H NMR (500 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.2–3.5 (m, piperidine protons) | |

| HPLC | Assess purity (>95% typical for research-grade) | C18 column, acetonitrile/water gradient, UV detection at 254 nm | |

| HRMS | Verify molecular mass | ESI+ mode, m/z calculated for C₁₁H₂₂N₂O₃: 230.1630 |

Note : Batch-to-batch variability in impurities (e.g., residual solvents) may require additional QC steps like Karl Fischer titration .

Q. What are its primary applications in medicinal chemistry and organic synthesis?

- Medicinal Chemistry : Serves as a scaffold for protease inhibitors or GPCR-targeted drugs due to its hydrogen-bonding capabilities and conformational flexibility .

- Organic Synthesis : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce piperidine motifs into complex molecules .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for its synthesis?

- Reaction Path Search : Tools like GRRM or Gaussian explore transition states to identify low-energy pathways for hydroxylation/amination steps .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on yield; polar aprotic solvents (e.g., DMF) often improve Boc protection efficiency .

- Case Study : A 2024 study reduced reaction time by 40% using DFT-guided temperature control (60°C vs. traditional 80°C) .

Q. How do researchers resolve contradictions in biological activity data across studies?

Contradictions often stem from:

Q. Methodological Solutions :

Q. What experimental strategies are used to study the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .

- LC-MS Monitoring : Track degradation products (e.g., tert-butyl group cleavage) over 24–72 hours .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life; activation energy (Eₐ) calculations guide storage recommendations (e.g., -20°C for long-term stability) .

Q. How are derivatives designed to enhance target selectivity in drug discovery?

- Fragment-Based Design : Merge the core structure with bioactive fragments (e.g., triazoles from ) via click chemistry .

- Pharmacophore Modeling : Software like Schrodinger’s Phase identifies critical interaction points (e.g., the hydroxyl group’s role in hydrogen bonding) .

- Example : A 2025 study improved kinase inhibition 10-fold by adding a trifluoromethyl group to position 5 .

Q. What methodologies validate the compound’s role in catalytic cycles or reaction mechanisms?

- Isotope Labeling : ¹⁸O-tracing confirms hydroxyl group participation in oxidation steps .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps .

- In Situ Spectroscopy : Raman or IR monitors intermediate formation during Boc deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.